molecular formula C16H13ClN2S B5228056 5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine

5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine

Cat. No. B5228056
M. Wt: 300.8 g/mol
InChI Key: BKDJZCWAZGMRSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine, also known as CPTH2, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of histone acetyltransferase (HAT) activity and has been shown to have potential therapeutic applications in cancer and neurodegenerative diseases.

Mechanism of Action

5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine inhibits HAT activity by binding to the active site of the enzyme and preventing the transfer of acetyl groups to histones. This leads to a decrease in histone acetylation, which affects gene expression and chromatin remodeling. 5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine has been shown to be selective for the p300/CBP-associated factor (PCAF) HAT, which is overexpressed in many cancer cells.
Biochemical and Physiological Effects:
5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine has been shown to induce apoptosis and inhibit cell proliferation. In neurodegenerative diseases, 5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine in lab experiments is its specificity for PCAF HAT. This allows for selective inhibition of histone acetylation and gene expression. However, 5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine has some limitations in lab experiments, such as its low solubility in water and its potential for off-target effects.

Future Directions

There are many future directions for the use of 5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine in scientific research. One area of interest is the development of 5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine derivatives with improved solubility and selectivity. Another area of interest is the use of 5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine in combination with other drugs to enhance its therapeutic effects. Additionally, the potential use of 5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine in epigenetic therapy for cancer and neurodegenerative diseases is an area of active research.

Synthesis Methods

The synthesis of 5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine involves a multi-step process that starts with the reaction of 4-chlorobenzylamine with thiourea to form 4-chlorobenzylthiourea. This intermediate is then reacted with phenyl isothiocyanate to form the final product, 5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine. The synthesis of 5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine has been optimized to yield high purity and high yield.

Scientific Research Applications

5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine has been widely used in scientific research as a potent inhibitor of HAT activity. HATs are enzymes that acetylate histones, which play a crucial role in gene expression and chromatin remodeling. Inhibition of HAT activity by 5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine has been shown to have potential therapeutic applications in cancer and neurodegenerative diseases.

properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-N-phenyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2S/c17-13-8-6-12(7-9-13)10-15-11-18-16(20-15)19-14-4-2-1-3-5-14/h1-9,11H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDJZCWAZGMRSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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